

Comparative Reactivity of Methane and Ethane with Chloroethane: A Detailed Analysis

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Compound of Interest		
Compound Name:	Chloroethane;methane	
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This guide provides an objective comparison of the reactivity of methane and ethane with chloroethane, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the fundamental principles of alkane reactivity.

Theoretical Framework: The Role of Bond Dissociation Energy

The reaction of alkanes like methane and ethane with chloroethane, particularly under thermal conditions (pyrolysis), proceeds through a free-radical chain mechanism. The key step governing the overall reactivity is the initial hydrogen abstraction from the alkane by a radical species. The ease of this hydrogen abstraction is directly related to the carbon-hydrogen (C-H) bond dissociation energy (BDE).

- Methane (CH₄): The C-H bond dissociation energy is approximately 439 kJ/mol.
- Ethane (C₂H₆): The C-H bond dissociation energy is lower, at about 423 kJ/mol.

This difference in BDE is a critical factor: the weaker C-H bond in ethane requires less energy to break, leading to a lower activation energy for hydrogen abstraction. Consequently, ethane is inherently more reactive than methane in free-radical reactions.

Quantitative Comparison of Reactivity



Direct, side-by-side comparative studies on the reactivity of methane and ethane with chloroethane are not extensively documented under identical conditions. However, by analyzing data from pyrolysis studies of each alkane in the presence of chloroethane, a clear picture of their relative reactivity emerges. Ethane consistently demonstrates a higher propensity to react with chloroethane-derived radicals compared to methane.

The following table summarizes key quantitative data, drawing from typical pyrolysis experiments and theoretical values.

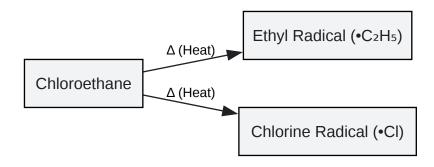
Parameter	Methane + Chloroethane	Ethane + Chloroethane
C-H Bond Dissociation Energy	~439 kJ/mol	~423 kJ/mol
Typical Reaction Temperature	> 600°C	500-600°C
Relative Reactivity	Lower	Higher
Major Products	Ethene, HCl, Propane, Propene	Ethene, HCl, Propane, Propene, Butanes

Reaction Mechanisms and Product Profiles

The reactions of both methane and ethane with chloroethane proceed via a free-radical chain reaction. The process can be broken down into three main stages: initiation, propagation, and termination.

Initiation

The reaction is typically initiated by the thermal decomposition of chloroethane, which has the weakest bond (C-Cl), to form an ethyl radical and a chlorine radical.





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Caption: Initiation step for the reaction of alkanes with chloroethane.

Propagation

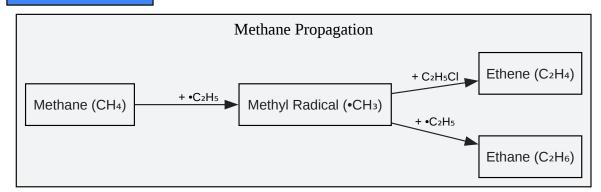
The radicals generated during initiation then propagate the chain reaction by abstracting a hydrogen atom from the alkane (methane or ethane).

Methane Reaction Pathway:

Chlorine Radical (•Cl)

Chloroethane (C₂H₅Cl)

Ethyl Radical (•C₂H₅)



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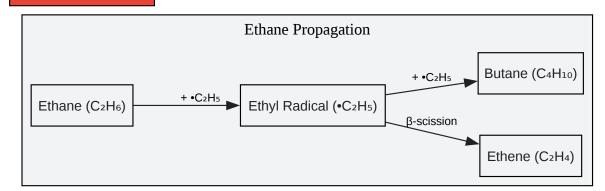
Caption: Propagation steps in the reaction of methane with chloroethane.

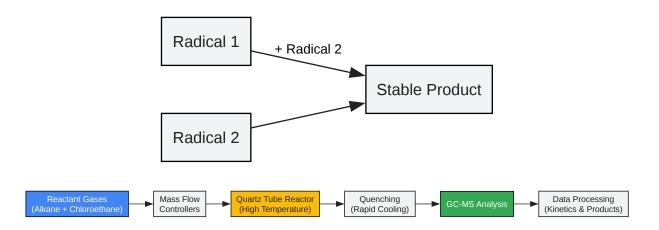
Ethane Reaction Pathway:



Hydrogen Radical (•H)

Ethyl Radical (•C2H5)





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